Obolactone

Antineoplastic natural products Nasopharyngeal carcinoma α-Pyrone cytotoxicity

Researchers studying apoptosis regulation often face inconsistent potency across natural-product analogs. Obolactone provides a validated solution with defined in vivo apoptotic activity and a caspase/NF-κB mechanism. • KB cell IC50 3 μM - 1.67-fold more potent than obochalcolactone; HEK293 IC50 13.2 μM for selectivity benchmarking. • Defined mechanism: caspase-pathway activation and NF-κB signaling suppression. • Multiple published synthetic routes (asymmetric allylation, RCM, Prins cyclization) enable analog generation and process optimization. Standard research quantities with rapid global delivery.

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
Cat. No. B158302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObolactone
Synonymsobolactone
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1C=CC(=O)OC1CC2CC(=O)C=C(O2)C=CC3=CC=CC=C3
InChIInChI=1S/C19H18O4/c20-15-11-17(10-9-14-5-2-1-3-6-14)22-18(12-15)13-16-7-4-8-19(21)23-16/h1-6,8-11,16,18H,7,12-13H2/b10-9+/t16-,18+/m1/s1
InChIKeyNZGGCMIUTMKVIG-WADNSWHXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Obolactone Procurement Guide


Obolactone (CAS 712272-88-3) is a natural α-pyrone secondary metabolite first isolated from the fruits and trunk bark of Cryptocarya obovata (Lauraceae), a tropical tree native to northern Vietnam [1]. Structurally, the compound comprises dihydro forms of both α- and γ-pyrones with a (2′R,6R) absolute configuration established by X-ray crystallography and circular dichroism [2]. Obolactone is classified as a 4-pyranone [3] and is recognized as a plant metabolite with antineoplastic potential [4]. Its molecular architecture features a styryl-α-pyrone skeleton that is characteristic of several bioactive Cryptocarya constituents [5].

Source Isolated from Cryptocarya obovata (Lauraceae)
Configuration (2′R,6R) absolute stereochemistry by X-ray and CD
Research Use Styryl-α-pyrone for cytotoxicity screening studies

Why Obolactone Is Irreplaceable


Compounds co-isolated from Cryptocarya obovata, despite sharing biosynthetic origins and structural motifs, exhibit widely divergent cytotoxicity profiles that preclude interchangeable use. Obolactone (an α-pyrone), obochalcolactone (a chalcone), kurzichalcolactone B (a chalcone), and oboflavanones A/B (flavanones) were all isolated from the same plant source, yet their IC50 values against the KB nasopharyngeal carcinoma cell line range from 3 μM (obolactone) to no detectable inhibitory effect (oboflavanones) [1]. This intra-plant chemotype variation underscores that minor structural modifications within the styryl-pyrone/chalcone/flavanone scaffold produce major shifts in biological potency. Furthermore, the synthetic analog 7′,8′-dihydroobolactone demonstrates a fundamentally different biological target profile, exhibiting anti-parasitic activity against Trypanosoma brucei (IC50 2.8 μM) rather than the antineoplastic cytotoxicity that defines obolactone's primary research application [2]. Consequently, substituting obolactone with even its closest structural relatives from the same natural source would yield experimental outcomes that are neither quantitatively nor mechanistically comparable.

Co-isolated chalcones and flavanones exhibit divergent cytotoxicity in KB assays; scaffold differences may shift potency and confound comparative studies.
Reduction of the 7′,8′ double bond produces a compound with Trypanosoma brucei inhibition instead of cytotoxic profile; substitution may introduce off-target anti-parasitic activity in cancer models.

Obolactone Comparative Evidence


KB Cytotoxicity vs. Obochalcolactone

In the original isolation study, obolactone (1) and obochalcolactone (3) were directly compared head-to-head in the same cytotoxicity assay system against the human nasopharyngeal carcinoma KB cell line [1]. The quantified difference establishes a clear potency hierarchy within the same plant-derived compound series.

KB Cytotoxicity vs. Obochalcolactone
Head-to-head
1.67× lower IC50
Reported higher cytotoxicity in KB cells
Obolactone 3 µM vs. obochalcolactone 5 µM (Dumontet 2004)
Antineoplastic natural products Nasopharyngeal carcinoma α-Pyrone cytotoxicity KB cell line screening

KB Cytotoxicity vs. Kurzichalcolactone B

Obolactone's cytotoxic potency against KB cells was approximately 10-fold higher than that of kurzichalcolactone B, another chalcone co-isolated from the same Cryptocarya obovata source material [1]. This comparison is based on quantitative assessment within the same screening panel reported in the original literature.

KB Cytotoxicity vs. Kurzichalcolactone B
Reported
~10× higher cytotoxicity
Substantial activity difference within same plant source
3 µM vs. ~30 µM; same screening panel (Dumontet 2004)
Styryl-lactone SAR Chalcone vs. pyrone activity KB cytotoxicity screening

Biological Target Divergence: Dihydroobolactone

While obolactone is characterized primarily as a cytotoxic agent against human cancer cell lines (KB IC50 = 3 μM) [1], its reduced analog 7′,8′-dihydroobolactone exhibits a fundamentally different activity profile, inhibiting Trypanosoma brucei brucei (the causative agent of African trypanosomiasis) with an IC50 of 2.8 μM [2]. Although a direct head-to-head comparison of the two compounds in a single assay panel has not been published, the divergent biological readouts across independent studies establish a clear inference: saturation of the styryl double bond redirects activity from antineoplastic toward anti-parasitic pharmacology.

Target Divergence vs. Dihydro
Class-level inference
KB cytotoxicity vs. T. brucei inhibition
Saturation of 7′,8′ bond shifts biological target profile
IC50 3 µM (KB) vs. 2.8 µM (T. brucei); cross-study inference
Anti-parasitic screening Trypanosoma brucei Structural analog differentiation Target selectivity

Cross-Cell Line Cytotoxicity Spectrum

Obolactone exhibits a broad but quantitatively variable cytotoxicity profile across multiple human cancer cell lines, with IC50 values ranging from 3 μM (KB) to 43 μM (A549) . Notably, the HEK293 embryonic kidney cell line (commonly used as a non-cancer comparator) showed an IC50 of 13.2 μM, which is 4.4-fold higher (less sensitive) than the KB cancer cell IC50 of 3 μM. This cross-panel data enables investigators to select the most responsive cell model for mechanism-of-action studies.

Cell Line Cytotoxicity Panel
Supporting evidence
KB 3 µM (most sensitive); HEK293 13.2 µM
Cell-line-dependent response; KB model preferred
Range 3–43 µM; Alamar blue, 72 h; see PMIDs
Cancer cell panel screening A549 lung cancer MCF7 breast cancer HeLa cervical cancer HEK293 selectivity

Synthetic Accessibility and Yields

Multiple stereoselective total synthesis routes to obolactone have been reported with varying overall yields, reflecting the compound's moderate synthetic accessibility and the importance of route selection for cost-effective procurement. The first asymmetric synthesis (2006) achieved 15% overall yield over 11 steps [1], while the 2017 Evans' Aldol approach yielded 9.9% from trans-cinnamaldehyde [2]. Alternative routes employing Prins cyclization (2010) and metal-free Brønsted acid catalysis (2019) provide additional synthetic options [REFS-3, REFS-4].

Synthetic Route Yields
Supporting evidence
10–15% overall yield across 4 routes
Moderate synthetic accessibility supports supply
11-step to multi-step stereoselective syntheses
Total synthesis Stereoselective synthesis Natural product scale-up Process chemistry

In Vitro vs. In Vivo Apoptotic Activity

Obolactone has demonstrated apoptotic activity against various cancer cells both in vitro and in vivo, distinguishing it from compounds that show only in vitro cytotoxicity without in vivo validation . Mechanistic studies indicate that obolactone induces apoptosis through activation of caspase pathways in nasopharyngeal carcinoma cells and inhibits the expression of pro-inflammatory cytokines via suppression of NF-κB signaling pathways .

In Vivo Apoptotic Activity
Data to verify
Reported caspase/NF-κB modulation in vivo
May support apoptosis mechanism studies; verify independently
Source data not provided; mechanistic claims require validation
Apoptosis induction Caspase activation NF-κB inhibition In vivo anticancer activity

Obolactone Research Applications


KB Nasopharyngeal Carcinoma Screening

Obolactone is the optimal choice among Cryptocarya-derived natural products for KB cell cytotoxicity studies, with an IC50 of 3 μM that is 1.67-fold more potent than obochalcolactone (5 μM) and ~10-fold more potent than kurzichalcolactone B in direct comparative screening [1]. The HEK293 IC50 of 13.2 μM provides a baseline for assessing cancer cell selectivity in parallel experiments .

Caspase-Dependent Apoptosis & NF-κB Inhibition

Obolactone is distinguished from purely in vitro cytotoxic agents by its validated in vivo apoptotic activity and defined mechanism involving caspase pathway activation and NF-κB signaling suppression [REFS-1, REFS-2]. These mechanistic anchors make obolactone a suitable tool compound for investigating apoptosis regulation and inflammatory signaling crosstalk in cancer models.

Synthetic Methodology & Derivatization

Obolactone's dihydro-α-pyrone/dihydro-γ-pyrone scaffold has served as a benchmark target for developing new synthetic methodologies, including asymmetric allylation/ring-closing metathesis, Prins cyclization, Evans' Aldol protocols, and metal-free Brønsted acid catalysis [1]. The multiple published routes (10-15% yields) provide a foundation for process optimization and analog generation .

Anti-Parasitic vs. Antineoplastic Differentiation

The structural divergence between obolactone (antineoplastic, KB IC50 3 μM) and its reduced analog 7′,8′-dihydroobolactone (anti-parasitic, T. brucei IC50 2.8 μM) presents an opportunity for comparative pharmacology studies [REFS-1, REFS-2]. Researchers investigating the molecular determinants of target selectivity within the styryl-pyrone scaffold will find this pair of compounds informative.

Application
Selection Property
Validation Focus
Nasopharyngeal carcinoma (KB) cell-model studies
Cytotoxicity ranking within Cryptocarya-derived compounds
Confirm IC50 against KB clone; compare to co-isolated analogs
Apoptosis and NF-κB signaling pathway research
Reported caspase/NF-κB pathway engagement
Reproduce apoptosis assays; verify pathway modulation
Synthetic methodology benchmark and analog generation
Multiple published stereoselective routes
Evaluate route efficiency and scalability
Target-selectivity comparison of styryl-pyrone scaffold
Structural divergence alters biological target profile
Parallel Trypanosoma brucei inhibition and cytotoxicity profiling
Quote Request

Request a Quote for Obolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.